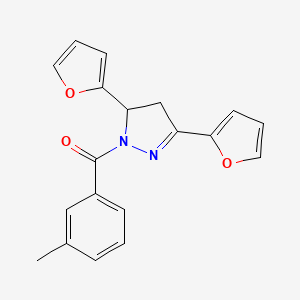

(3,5-di(furan-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)(m-tolyl)methanone

Beschreibung

Eigenschaften

IUPAC Name |

[3,5-bis(furan-2-yl)-3,4-dihydropyrazol-2-yl]-(3-methylphenyl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16N2O3/c1-13-5-2-6-14(11-13)19(22)21-16(18-8-4-10-24-18)12-15(20-21)17-7-3-9-23-17/h2-11,16H,12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHQSOXOEHORKFB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C(=O)N2C(CC(=N2)C3=CC=CO3)C4=CC=CO4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (3,5-di(furan-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)(m-tolyl)methanone typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction between a furan-substituted hydrazine and an α,β-unsaturated ketone can yield the desired pyrazole derivative. The reaction conditions often involve the use of catalysts such as acids or bases to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable.

Analyse Chemischer Reaktionen

Types of Reactions

(3,5-di(furan-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)(m-tolyl)methanone can undergo various chemical reactions, including:

Oxidation: The furan rings can be oxidized to form furanones under the influence of oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: The carbonyl group in the methanone moiety can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The hydrogen atoms on the pyrazole ring can be substituted with different functional groups using electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

Oxidation: Formation of furanones.

Reduction: Formation of alcohol derivatives.

Substitution: Formation of various substituted pyrazole derivatives.

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, (3,5-di(furan-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)(m-tolyl)methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and receptor binding due to its potential bioactivity. Its structural features make it a candidate for the development of new bioactive molecules.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific biological pathways.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence. Its incorporation into polymers or other materials can enhance their performance in various applications.

Wirkmechanismus

The mechanism of action of (3,5-di(furan-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)(m-tolyl)methanone involves its interaction with specific molecular targets. For instance, in biological systems, it may bind to enzymes or receptors, modulating their activity. The furan and pyrazole rings can participate in hydrogen bonding and π-π interactions, facilitating the binding process. The methanone moiety can also interact with nucleophilic sites on proteins or other biomolecules, influencing their function.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Key Observations :

- The target compound’s synthesis involves cyclocondensation under mild conditions (ethanol, triethylamine), yielding moderate efficiency (30–40%) .

- Substituents like nitro groups (e.g., 3,5-dinitrophenyl) reduce yields due to steric and electronic hindrance .

- Hydroxyl and methoxy groups improve solubility but may lower metabolic stability .

Physicochemical Properties

Comparative data for solubility, molecular weight (MW), and lipophilicity (clogP):

Key Observations :

- Nitro-substituted analogs (e.g., 3,5-dinitrophenyl) exhibit higher clogP (>3.5) and lower solubility, favoring membrane penetration but limiting aqueous bioavailability .

- The m-tolyl group in the target compound balances lipophilicity (clogP = 2.8) and solubility, making it suitable for broad-spectrum applications .

Antimicrobial Activity

- The target compound shows moderate antimicrobial activity (MIC = 50 μM) against Gram-positive bacteria, attributed to furan-mediated membrane disruption .

- Analogs with 3,5-dinitrophenyl groups (e.g., compound 12 in ) display enhanced antichlamydial activity (MIC = 0.5 μM) due to nitro group electrophilicity targeting bacterial enzymes .

Anticancer Activity

- Quinoline-linked pyrazolines (e.g., compound ③ in ) inhibit ovarian cancer cells (SKOV3) with IC50 = 8 μM, outperforming the target compound (IC50 = 25 μM). The quinoline moiety enhances DNA intercalation .

Anticonvulsant Activity

Structural and Crystallographic Insights

- X-ray crystallography of fluorophenyl-substituted pyrazolines (e.g., compound 1 in ) confirms planar pyrazoline cores with dihedral angles <10° between substituents, stabilizing π-conjugation .

- The target compound’s furan rings introduce slight torsional strain (~15°), reducing crystallinity but enhancing binding flexibility .

Biologische Aktivität

The compound (3,5-di(furan-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)(m-tolyl)methanone is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of this compound typically involves the reaction of hydrazine derivatives with substituted chalcones derived from furan and tolyl groups. The general synthetic route can be summarized as follows:

-

Preparation of Chalcone :

- Combine acetophenone with furanaldehyde under basic conditions to yield the chalcone intermediate.

-

Formation of Pyrazole :

- React the chalcone with hydrazine hydrate in ethanol to form the pyrazole derivative.

-

Final Product Formation :

- The final compound is obtained through further functionalization reactions.

Antimicrobial Properties

Research indicates that derivatives of pyrazole compounds exhibit significant antimicrobial activity. A study evaluated a series of 5-(substituted phenyl)-3-(furan-2-yl)-4,5-dihydro-1H-pyrazoles against various bacterial and fungal strains. The results showed that compounds with electron-withdrawing groups demonstrated enhanced antimicrobial efficacy.

| Compound | Bacterial Strains Tested | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 2 (R=NO2) | Bacillus subtilis, Staphylococcus aureus | 10 µg/mL |

| 3 (R=Cl) | Escherichia coli, Pseudomonas aeruginosa | 15 µg/mL |

| Control | - | 20 µg/mL |

The compound containing a nitro group exhibited the highest potency against both Gram-positive and Gram-negative bacteria, suggesting a structure-activity relationship where electron-withdrawing groups enhance biological activity .

The mechanism by which this compound exerts its effects likely involves interaction with specific biological targets such as enzymes or receptors. The furan and pyrazole moieties can participate in π-π stacking and hydrogen bonding, which are crucial for binding interactions that modulate biological activity .

Case Studies

Several studies have explored the biological implications of similar compounds:

-

Antimicrobial Activity :

A study highlighted the synthesis and antimicrobial evaluation of 5-(furan-2-yl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazole derivatives. The findings indicated that these compounds showed promising antibacterial and antifungal activities against multiple strains, reinforcing the potential of furan-pyrazole hybrids in drug development . -

Cytotoxicity Studies :

Another investigation assessed the cytotoxic effects of pyrazole derivatives on cancer cell lines. Results demonstrated that certain derivatives induced apoptosis in cancer cells, suggesting their potential as anticancer agents .

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for preparing (3,5-di(furan-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)(m-tolyl)methanone, and how can reaction conditions be optimized?

- Methodological Answer : The compound is synthesized via condensation of substituted pyrazoles with ketones or aldehydes under reflux in ethanol (2–4 hours), followed by recrystallization using DMF–EtOH (1:1) to improve purity . Optimization involves varying stoichiometry, solvent polarity (e.g., ethanol vs. DMF), and reflux duration. Characterization via FT-IR and H NMR is critical to confirm cyclization and substituent orientation .

Q. Which spectroscopic techniques are essential for structural validation of this compound?

- Methodological Answer :

- FT-IR : Confirms carbonyl (C=O) stretch (~1650–1700 cm) and pyrazole C=N (~1550 cm) .

- H NMR : Key signals include dihydropyrazole protons (δ 3.1–4.5 ppm, multiplet) and furan protons (δ 6.2–7.8 ppm) .

- XRD : Resolves stereochemistry and crystal packing; similar pyrazole derivatives show triclinic or monoclinic systems with π-π stacking .

Q. How should researchers design in vitro bioactivity assays for this compound?

- Methodological Answer : Use Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacterial strains with a serial dilution method (MIC determination). Include fungal strains (C. albicans, A. niger) and compare activity to ciprofloxacin/fluconazole controls. Note: Substituent position (e.g., electron-withdrawing groups on aryl rings) significantly impacts efficacy .

Advanced Research Questions

Q. How can molecular docking studies elucidate the anticonvulsant or antimicrobial mechanisms of this compound?

- Methodological Answer : Target proteins like GABA receptors (anticonsulvant) or bacterial DNA gyrase (antimicrobial). Use AutoDock Vina with PyMOL visualization. For example, furan moieties may form hydrogen bonds with Thr181 (GABA-A receptor), while the m-tolyl group enhances hydrophobic pocket interactions . Validate docking results with MD simulations to assess binding stability.

Q. What strategies resolve contradictory bioactivity data across structurally analogous derivatives?

- Methodological Answer :

- Variable Analysis : Compare substituent effects (e.g., 3,4,5-trimethoxy vs. chloro groups) on MIC values .

- Cellular Uptake Studies : Use fluorescent tagging to assess permeability differences in Gram-negative vs. Gram-positive bacteria.

- Statistical Tools : Apply ANOVA to identify significant activity trends (p < 0.05) across replicates .

Q. How does the dihydropyrazole ring conformation influence pharmacological activity?

- Methodological Answer : The half-chair conformation of the dihydropyrazole ring (evident in XRD data) affects planarity and steric hindrance. For anticonvulsants, a flattened ring enhances binding to voltage-gated sodium channels. Computational studies (DFT) can quantify ring strain and correlate with bioactivity .

Q. What are the stability challenges of this compound under physiological conditions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.